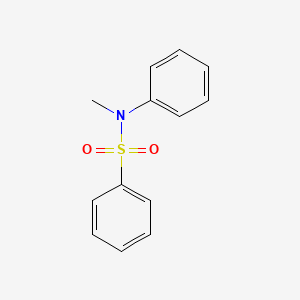

N-Methyl-N-phenylbenzenesulfonamide

概要

説明

N-Methyl-N-phenylbenzenesulfonamide is an organic compound belonging to the class of sulfonamides. It is characterized by the presence of a sulfonamide group attached to a benzene ring, with additional methyl and phenyl groups. This compound is of interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions: N-Methyl-N-phenylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with N-methylaniline in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired sulfonamide product.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.

化学反応の分析

Types of Reactions: N-Methyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acids and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted sulfonamides.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C13H13N2O2S

- Molecular Weight : 247.31 g/mol

- CAS Number : 90-10-8

The compound features a sulfonamide functional group, which is crucial for its biological activity. Its structure allows for diverse chemical reactions, making it a valuable building block in organic synthesis.

Organic Synthesis

N-Methyl-N-phenylbenzenesulfonamide is utilized as a key intermediate in organic synthesis. It serves as a building block for the development of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations enhances its utility in synthetic chemistry.

Research indicates that this compound exhibits notable biological activities:

-

Antimicrobial Properties : It has been studied for its effectiveness against various bacterial strains. The mechanism involves inhibition of dihydropteroate synthase, disrupting folic acid synthesis in bacteria.

Table 1: Antibacterial Activity Data

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL Streptococcus pneumoniae 64 µg/mL - Anti-inflammatory Effects : Studies have shown its potential to reduce inflammation in various models, possibly through modulation of cytokine production. Case Study: In Vivo Anti-inflammatory Activity In a rat model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Drug Development

The compound is investigated as a precursor for sulfonamide-based drugs. Its structural characteristics allow for modifications that can enhance therapeutic efficacy or reduce side effects.

Table 2: Predicted Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~70% |

| Plasma Half-life | 6 hours |

| Clearance Rate | 5 mL/min/kg |

Toxicological assessments indicate low toxicity at therapeutic doses; however, further studies are needed to fully elucidate its safety profile.

Comparative Analysis with Related Compounds

The following table compares this compound with similar compounds regarding their biological activities:

Table 3: Comparison of Biological Activities

| Compound Name | Antibacterial Activity | Anti-inflammatory Activity | Unique Characteristics |

|---|---|---|---|

| This compound | Moderate | Significant | Broad-spectrum activity |

| Sulfanilamide | High | Moderate | Historical significance as an antibiotic |

| Sulfamethoxazole | High | Low | Commonly used in combination therapies |

作用機序

The mechanism of action of N-Methyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. This mechanism is particularly relevant in its antimicrobial activity, where it inhibits the synthesis of folic acid in bacteria.

類似化合物との比較

N-Phenylbenzenesulfonamide: Lacks the methyl group, resulting in different chemical properties and reactivity.

N-Methylbenzenesulfonamide: Lacks the phenyl group, leading to variations in its biological activity and applications.

N-Methyl-N-phenylsulfonamide: Similar structure but with different substituents, affecting its chemical behavior.

Uniqueness: N-Methyl-N-phenylbenzenesulfonamide is unique due to the presence of both methyl and phenyl groups, which confer specific chemical and biological properties

生物活性

N-Methyl-N-phenylbenzenesulfonamide is a compound belonging to the class of sulfonamides, which have been widely studied for their diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound and its derivatives have been shown to exhibit significant biological activity primarily through the inhibition of specific enzymes and pathways involved in tumor growth and progression.

Carbonic Anhydrase Inhibition : A key area of interest is the inhibition of carbonic anhydrases (CAs), particularly CA IX and CA XII, which are implicated in tumor-associated processes. Research indicates that several aryl sulfonamides, including derivatives similar to this compound, demonstrate potent inhibitory effects on these enzymes. For instance, 4-methyl-N-phenyl-benzenesulfonamide has been identified as a selective nanomolar inhibitor of CA IX with an IC50 value of 90 nM .

Hypoxia-Inducible Factor (HIF) Pathway : Another significant mechanism involves the inhibition of the HIF-1 pathway. A related compound, KCN1 (3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide), has shown promising results in inhibiting glioma growth by disrupting the interaction between HIF-1α and its co-activators p300/CBP, leading to reduced tumor viability in vivo .

2.1 Enzyme Inhibition Studies

The following table summarizes the inhibitory activity of various sulfonamide derivatives on carbonic anhydrases:

| Compound | Enzyme Target | IC50 (nM or µM) | Selectivity |

|---|---|---|---|

| 4-methyl-N-phenyl-benzenesulfonamide | CA IX | 90 | High |

| KCN1 | HIF-1 | Not specified | Moderate |

| Other derivatives | CA II, CA XII | Low µM range | Variable |

These findings highlight the potential of this compound as a selective inhibitor with therapeutic implications in oncology.

2.2 Case Studies

In vivo studies have demonstrated the efficacy of related sulfonamides in reducing tumor growth:

- Study on Glioma Growth : The administration of KCN1 resulted in significant suppression of malignant glioma cell proliferation without notable toxicity. Mice treated with KCN1 showed reduced tumor volumes compared to control groups .

- Perfusion Pressure Studies : Research involving isolated rat heart models indicated that certain benzenesulfonamides can influence coronary resistance and perfusion pressure. For instance, compounds like 4-(2-aminoethyl)-benzenesulfonamide demonstrated a decrease in perfusion pressure, suggesting potential cardiovascular applications .

3. Conclusion

This compound exhibits promising biological activity through mechanisms such as enzyme inhibition and modulation of critical pathways involved in tumor growth. Its derivatives have shown potential not only in cancer treatment but also in cardiovascular regulation. Ongoing research is essential to fully elucidate its therapeutic capabilities and optimize its application in clinical settings.

特性

IUPAC Name |

N-methyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-14(12-8-4-2-5-9-12)17(15,16)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXAPUFKQQWAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237977 | |

| Record name | Benzenesulfonamide, N-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-10-8 | |

| Record name | Benzenesulfonamide, N-methyl-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylbenzenesulfonanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。